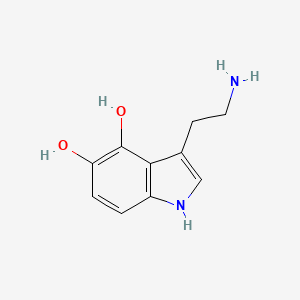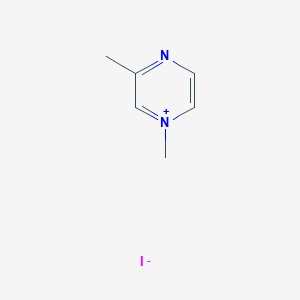
1,3-Dimethylpyrazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylpyrazin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2 It is a quaternary ammonium salt derived from pyrazine, where two methyl groups are attached to the nitrogen atoms in the pyrazine ring, and the iodide ion serves as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrazin-1-ium iodide can be synthesized through the quaternization of 1,3-dimethylpyrazine with methyl iodide. The reaction typically involves the following steps:
- Dissolve 1,3-dimethylpyrazine in an appropriate solvent such as acetonitrile or ethanol.
- Add an excess of methyl iodide to the solution.
- Heat the reaction mixture under reflux conditions for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylpyrazin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the parent pyrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 1,3-dimethylpyrazin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 1,3-dimethylpyrazin-1-ium N-oxide.
Reduction: Formation of 1,3-dimethylpyrazine.
Applications De Recherche Scientifique
1,3-Dimethylpyrazin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of 1,3-dimethylpyrazin-1-ium iodide involves its interaction with molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged biological molecules, such as nucleic acids and proteins. This interaction can disrupt normal cellular functions, leading to antimicrobial or antifungal effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity.
Comparaison Avec Des Composés Similaires
1,3-Dimethylpyrazin-1-ium iodide can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium iodide: Similar structure but with an imidazole ring instead of a pyrazine ring.
1,3-Dimethylpyridinium iodide: Similar structure but with a pyridine ring instead of a pyrazine ring.
1,3-Dimethylquinolinium iodide: Similar structure but with a quinoline ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
34260-06-5 |
|---|---|
Formule moléculaire |
C6H9IN2 |
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
1,3-dimethylpyrazin-1-ium;iodide |
InChI |
InChI=1S/C6H9N2.HI/c1-6-5-8(2)4-3-7-6;/h3-5H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
REYVSDVODRQSIB-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC=C[N+](=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


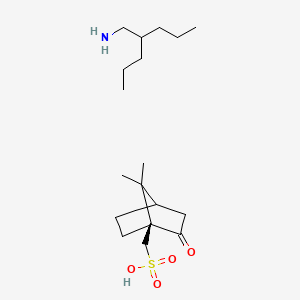
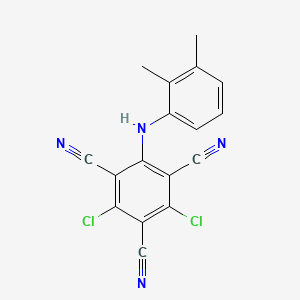

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)




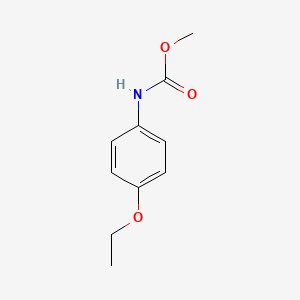
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
